5-Methylbenzothiazol-2-yl isocyanate

Overview

Description

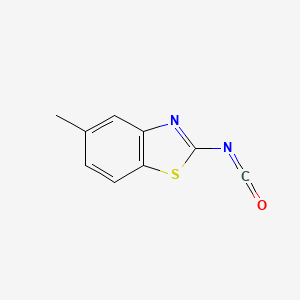

5-Methylbenzothiazol-2-yl isocyanate is a useful research compound. Its molecular formula is C9H6N2OS and its molecular weight is 190.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Derivatization

5-Methylbenzothiazol-2-yl isocyanate serves as an effective derivatizing agent in analytical chemistry. Its ability to react with nucleophilic sites such as amino groups in proteins and hydroxyl groups in carbohydrates allows for the modification of biomolecules, facilitating their detection through fluorescence-based methods. This application is particularly useful in developing sensitive analytical techniques for quantifying biomolecules in complex mixtures.

Case Study: Analytical Detection Techniques

In a study focused on the derivatization of alcohols and amines, this compound was utilized to enhance the fluorescence properties of these compounds, leading to improved sensitivity in detection methods. The results indicated that the compound selectively reacted with primary and secondary alcohols, demonstrating its potential for use in high-throughput screening methods.

The biological activity of this compound has been explored primarily through its interactions with various biomolecules. Its reactivity suggests potential applications in drug development, particularly in synthesizing bioactive compounds.

Antimicrobial Properties

Recent research has highlighted the synthesis of benzothiazole-containing analogues that exhibit potent antimicrobial activity. These compounds, which include derivatives of this compound, have shown effectiveness against various bacterial strains, indicating their potential as therapeutic agents .

Case Study: Antitubercular Activity

A series of benzothiazole-based compounds were synthesized and tested for their antitubercular activity. The incorporation of this compound into these compounds enhanced their efficacy against drug-resistant strains of Mycobacterium tuberculosis, showcasing its role in developing new anti-tuberculosis medications .

Material Science Applications

The reactivity of this compound makes it a valuable intermediate in the synthesis of polyurethane materials. Isocyanates are widely used in producing flexible and rigid polyurethane foams, coatings, adhesives, and elastomers.

Case Study: Polyurethane Production

In industrial applications, this compound has been employed to enhance the properties of polyurethane foams. Its incorporation into formulations has resulted in improved mechanical strength and thermal stability, making it suitable for use in automotive and construction industries .

Environmental and Safety Considerations

While this compound has numerous applications, it is essential to consider its safety profile due to the inherent toxicity associated with isocyanates. Exposure can lead to respiratory issues and skin irritation; thus, appropriate handling measures are necessary during its use.

Safety Case Study

Research on the toxicological effects of various isocyanates has indicated that exposure can cause significant health risks. Studies have shown that antagonists targeting specific receptors can mitigate some adverse effects associated with exposure to isocyanates like this compound .

Properties

Molecular Formula |

C9H6N2OS |

|---|---|

Molecular Weight |

190.22 g/mol |

IUPAC Name |

2-isocyanato-5-methyl-1,3-benzothiazole |

InChI |

InChI=1S/C9H6N2OS/c1-6-2-3-8-7(4-6)11-9(13-8)10-5-12/h2-4H,1H3 |

InChI Key |

PPVFCNCAOMPPMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=N2)N=C=O |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.